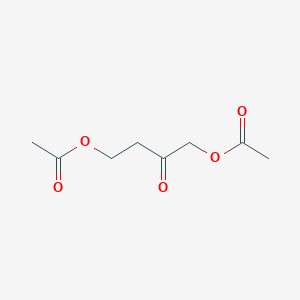

1,4-Diacetoxy-2-oxobutane

Description

Properties

IUPAC Name |

(4-acetyloxy-3-oxobutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-6(9)12-4-3-8(11)5-13-7(2)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNADEJREIUXXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415663 | |

| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33245-14-6 | |

| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2-oxobutane can be synthesized through the acyloxylation of butadiene. The process involves the reaction of butadiene with acetic acid and oxygen in the presence of a palladium catalyst. The reaction is typically carried out at temperatures ranging from 80°C to 200°C and under a pressure of up to 20 atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound involves the hydrogenation of crude butadiene followed by acyloxylation. This method improves the catalytic activity and extends the catalyst’s lifetime, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxy-2-oxobutane undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 1,4-butanediol and acetic acid.

Reduction: Reduction of the ketone group can produce 1,4-diacetoxybutane.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used to replace the acetoxy groups, depending on the desired product.

Major Products

Hydrolysis: 1,4-Butanediol and acetic acid.

Reduction: 1,4-Diacetoxybutane.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Complex Molecules

1,4-Diacetoxy-2-oxobutane is primarily used as an intermediate in organic synthesis. It serves as a precursor for the production of various complex molecules through reactions such as Diels-Alder cycloadditions and palladium-catalyzed reactions. For example, it can be utilized to synthesize hindered Diels-Alder adducts and 1,2,3,4-tetrahydro-2-vinylquinoxalines via tandem allylation of 1,2-phenylenediamines .

1.2 Pyrolysis and Decomposition Products

The pyrolysis of this compound leads to several valuable products, including 1-acetoxy-1,3-butadiene and isomeric diacetates. This decomposition pathway is significant for developing new synthetic routes and understanding reaction mechanisms .

Polymer Chemistry

2.1 Biodegradable Polymers

Research has indicated that blends of biodegradable polymers can be enhanced using this compound as a compatibilizing agent. This application is particularly relevant in the development of environmentally friendly materials that maintain desirable mechanical properties while being biodegradable .

2.2 Cross-Metathesis Reactions

The compound has been shown to participate effectively in cross-metathesis reactions when catalyzed by ruthenium olefin metathesis catalysts. This application is crucial for the synthesis of novel polymeric materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Diacetoxy-2-oxobutane involves its functional groups. The acetoxy groups can undergo hydrolysis or substitution reactions, while the ketone group can participate in reduction reactions. These reactions enable the compound to act as an intermediate in various chemical processes, facilitating the formation of desired products.

Comparison with Similar Compounds

1,4-Diacetoxy-2-oxobutane vs. 1,4-Diacetoxy-2-butyne

- Molecular Structure :

- Reactivity :

- Applications :

This compound vs. 1,2:3,4-Diepoxybutane

- Functional Groups :

- Toxicity: Epoxides like 1,2:3,4-diepoxybutane are associated with severe health hazards, including genotoxicity and carcinogenicity, due to their electrophilic reactivity . In contrast, this compound’s ester and ketone groups likely result in lower acute toxicity, though specific toxicological data are unavailable.

This compound vs. 1,4-Dioxane

- Structure and Use :

- Hazards: 1,4-Dioxane is classified as a probable human carcinogen due to its persistence in the environment and metabolic conversion to reactive intermediates . The acetoxy-ketone structure of this compound is less likely to exhibit similar environmental or carcinogenic risks.

Data Table: Comparative Analysis

Key Research Findings

- Reactivity Hierarchy :

Epoxides (e.g., 1,2:3,4-diepoxybutane) > Alkynes (e.g., 1,4-diacetoxy-2-butyne) > Ketones/Esters (e.g., this compound) > Ethers (e.g., 1,4-dioxane) . - Toxicity Trends : Epoxide-containing compounds pose the highest health risks, followed by 1,4-dioxane due to chronic exposure effects. Esters and ketones generally exhibit lower acute toxicity .

Biological Activity

1,4-Diacetoxy-2-oxobutane (CAS Number: 33245-14-6) is an organic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 188.18 g/mol. It is characterized by two acetoxy groups attached to a 2-oxobutane backbone. The structural formula can be represented as follows:

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with acetoxy groups often act as enzyme inhibitors by mimicking substrates or altering active site conformation.

- Antioxidant Activity : The presence of carbonyl and acetoxy groups may contribute to radical scavenging properties, providing potential protective effects against oxidative stress.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds in the diacetoxy family have shown antimicrobial properties against various bacteria and fungi.

- Anticancer Potential : Some derivatives of butanone compounds have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Acetylated compounds often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Diacetylmorphine | Analgesic | |

| Acetylsalicylic Acid (Aspirin) | Anti-inflammatory | |

| Acetylcysteine | Antioxidant |

Applications in Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its versatility in chemical reactions allows it to be utilized in various synthetic pathways, including:

- Formation of Esters : It can participate in esterification reactions due to its acetoxy groups.

- Synthesis of Pharmaceuticals : The compound may be used as a building block for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Diacetoxy-2-oxobutane, and how can purity (>95%) be ensured?

- Methodological Answer : The synthesis typically involves acetylation of 1,4-dihydroxy-2-oxobutane under anhydrous conditions using acetic anhydride and a catalytic acid (e.g., H₂SO₄). To achieve >95% purity, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How should researchers characterize this compound’s structural and spectroscopic properties?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and FTIR spectroscopy. Key NMR signals include acetate methyl protons (~2.0 ppm) and carbonyl carbons (~170 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in positive ion mode, targeting [M+H]⁺ at m/z 217.0845 .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store the compound at -20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the acetate groups. Monitor degradation via periodic GC-MS analysis; hydrolyzed products (e.g., 1,4-dihydroxy-2-oxobutane) appear as peaks with shorter retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer : Apply iterative hypothesis testing:

- Step 1 : Replicate conflicting studies under strictly controlled conditions (e.g., moisture-free, standardized catalysts).

- Step 2 : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states.

- Step 3 : Cross-validate with in situ FTIR or Raman spectroscopy to detect intermediates .

Q. What strategies are effective for studying this compound’s environmental degradation pathways?

- Methodological Answer : Simulate aerobic/anaerobic degradation using OECD 301/302 guidelines:

- Aerobic : Incubate with activated sludge (pH 7, 25°C) and track acetate release via ion chromatography.

- Anaerobic : Use methanogenic consortia and monitor CH₄/CO₂ production.

- Confirm pathways using ¹³C-labeled compounds and LC-QTOF-MS .

Q. How can researchers validate analytical methods for trace quantification of this compound in complex matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges, eluted with methanol.

- Instrumentation : GC-MS/MS with a DB-5ms column (30 m × 0.25 mm).

- Validation Criteria :

- Linearity: R² ≥ 0.995 over 0.1–100 ppm.

- LOD/LOQ: ≤0.05 ppm and ≤0.2 ppm, respectively.

- Recovery: 85–115% in spiked matrices (soil, water) .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Source Evaluation : Cross-check data origin (e.g., peer-reviewed journals vs. gray literature).

- Experimental Variables : Compare test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, and solvent controls.

- Meta-Analysis : Use tools like RevMan to calculate weighted effect sizes and heterogeneity (I² statistic) .

Literature Review Best Practices

Q. What systematic approaches ensure comprehensive retrieval of this compound research?

- Methodological Answer :

- Databases : SciFinder, PubMed, and Web of Science.

- Search Terms : Combine CAS No. (if available), IUPAC name, and variants (e.g., “diacetoxy oxobutane”).

- Filters : Exclude patents and non-English texts initially; expand iteratively.

- Gray Literature : Include EPA reports and conference proceedings using ProQuest Dissertations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.